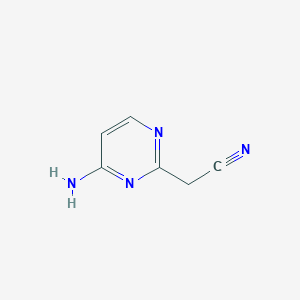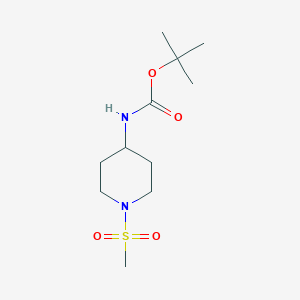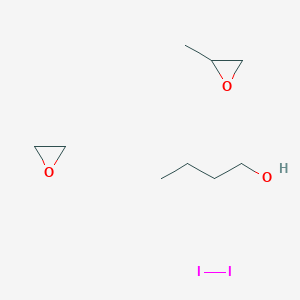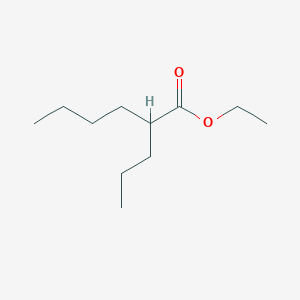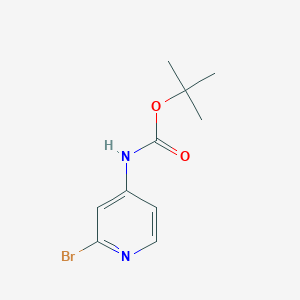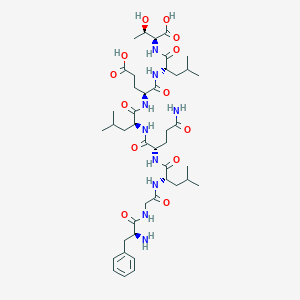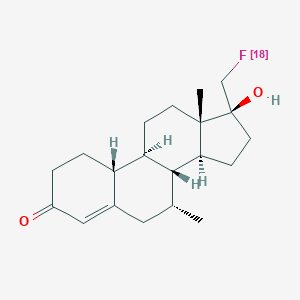
20-Fluoromibolerone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Fluoromibolerone (20-FM) is a synthetic steroid hormone that has been developed for scientific research purposes. It is a potent androgen receptor agonist that has been shown to have significant effects on the body's biochemical and physiological processes.
Wirkmechanismus
20-Fluoromibolerone works by binding to and activating the androgen receptor, which is a transcription factor that regulates the expression of genes involved in various physiological processes. Once bound to the receptor, 20-Fluoromibolerone induces a conformational change that allows it to interact with coactivator proteins, leading to the activation of gene transcription.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 20-Fluoromibolerone are similar to those of other androgen receptor agonists. It has been shown to increase muscle mass and strength, promote bone growth, and enhance sexual function. 20-Fluoromibolerone has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 20-Fluoromibolerone in lab experiments is its potency. It has been shown to be more potent than other androgen receptor agonists, which means that lower doses can be used to achieve the same effects. However, one limitation of 20-Fluoromibolerone is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of 20-Fluoromibolerone in scientific research. One area of interest is the development of new drugs for the treatment of androgen-related disorders. Another area of interest is the study of the role of androgens in aging and age-related diseases. Additionally, 20-Fluoromibolerone may have applications in the development of new performance-enhancing drugs for athletes.
Conclusion
In conclusion, 20-Fluoromibolerone is a potent androgen receptor agonist that has been extensively used in scientific research. It has a complex synthesis method and has been shown to have significant effects on the body's biochemical and physiological processes. 20-Fluoromibolerone has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 20-Fluoromibolerone involves several steps, including the coupling of a fluorinated steroid with a boronic acid derivative. The resulting intermediate is then subjected to a series of reactions to produce the final product. The synthesis of 20-Fluoromibolerone is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
20-Fluoromibolerone has been used extensively in scientific research, particularly in the study of androgen receptor signaling. It has been shown to have potent androgenic activity, which makes it an ideal tool for investigating the role of androgens in various physiological processes. 20-Fluoromibolerone has also been used in the development of new drugs for the treatment of androgen-related disorders such as prostate cancer and hypogonadism.
Eigenschaften
CAS-Nummer |
133083-42-8 |
|---|---|
Produktname |
20-Fluoromibolerone |
Molekularformel |
C20H29FO2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(7R,8R,9S,10R,13S,14S,17S)-17-((18F)fluoranylmethyl)-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO2/c1-12-9-13-10-14(22)3-4-15(13)16-5-7-19(2)17(18(12)16)6-8-20(19,23)11-21/h10,12,15-18,23H,3-9,11H2,1-2H3/t12-,15+,16-,17+,18-,19+,20-/m1/s1/i21-1 |
InChI-Schlüssel |
RIUMYCCCNLGPAG-OYXLNOHGSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C[18F])O |
SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O |
Kanonische SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O |
Synonyme |
20-fluoromibolerone F-Mi |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



